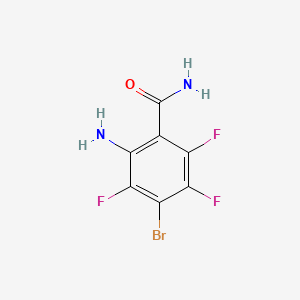
3-(Ethylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyridine derivative with an ethylthiolate anion. For example, 3-chloropyridine can be reacted with sodium ethylthiolate under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(Ethylthio)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 3-(Ethylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: Similar structure but with a methyl group instead of an ethylthio group.
3-Phenylpyridine: Features a phenyl group at the third position.
3-(Methylthio)pyridine: Contains a methylthio group instead of an ethylthio group.
Uniqueness
3-(Ethylthio)pyridine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties such as increased lipophilicity and the ability to undergo specific oxidation reactions. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
3-ethylsulfanylpyridine |
InChI |
InChI=1S/C7H9NS/c1-2-9-7-4-3-5-8-6-7/h3-6H,2H2,1H3 |
InChI Key |
JAGVCPHIQXGPHB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)


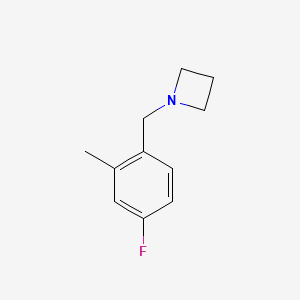
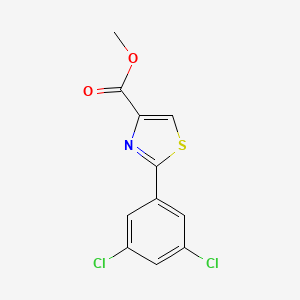
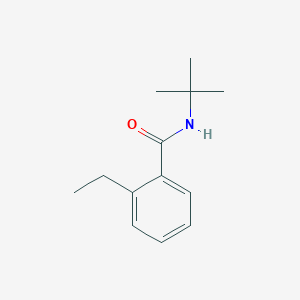
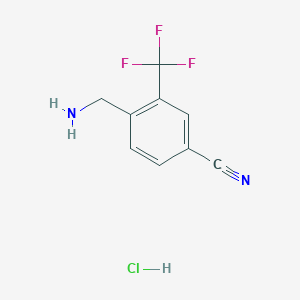

![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
